(5-Fluoro-[2,3'-bipyridin]-5'-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Fluoro-[2,3’-bipyridin]-5’-yl)methanamine: is a fluorinated bipyridine derivative. This compound is of interest due to its unique chemical properties, which include the presence of both a fluorine atom and a bipyridine structure. These features make it a valuable compound in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids, followed by further reactions to introduce the methanamine group . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions: (5-Fluoro-[2,3’-bipyridin]-5’-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, (5-Fluoro-[2,3’-bipyridin]-5’-yl)methanamine is used as a building block for the synthesis of more complex molecules
Biology: The compound’s fluorinated structure makes it useful in biological studies, particularly in the development of imaging agents. Fluorine-18 labeled derivatives can be used in positron emission tomography (PET) imaging to study biological processes in vivo .
Medicine: In medicine, (5-Fluoro-[2,3’-bipyridin]-5’-yl)methanamine and its derivatives are explored for their potential therapeutic properties. The compound’s ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of cancer and other diseases .
Industry: Industrially, the compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable in the development of high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of (5-Fluoro-[2,3’-bipyridin]-5’-yl)methanamine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
(5-Fluoropyridin-3-yl)methanamine: This compound shares a similar fluorinated pyridine structure but lacks the bipyridine component.
5-Fluoro-2-methylaniline: Another fluorinated aromatic compound, but with different functional groups and properties.
Uniqueness: (5-Fluoro-[2,3’-bipyridin]-5’-yl)methanamine is unique due to its bipyridine structure combined with a fluorine atom. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
CAS No. |
1346686-93-8 |
---|---|
Molecular Formula |
C11H10FN3 |
Molecular Weight |
203.22 g/mol |
IUPAC Name |
[5-(5-fluoropyridin-2-yl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C11H10FN3/c12-10-1-2-11(15-7-10)9-3-8(4-13)5-14-6-9/h1-3,5-7H,4,13H2 |
InChI Key |
VYOPGOBDPDHBIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1F)C2=CN=CC(=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.